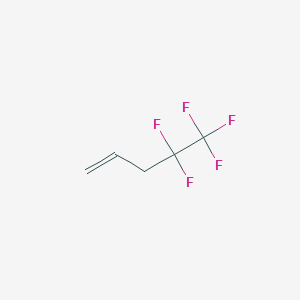

4,4,5,5,5-Pentafluoropent-1-ene

Description

Contextualization of Fluorinated Olefins in Modern Organic and Materials Chemistry

Fluorinated olefins, a class of compounds characterized by a carbon-carbon double bond and one or more fluorine atoms, are foundational to modern organic and materials chemistry. The introduction of fluorine into an olefin framework imparts a unique combination of properties not found in their hydrocarbon analogs. The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond dramatically alter the electronic nature and stability of the molecule.

In materials science, the presence of fluorinated segments in a polymer backbone or as side chains can lead to materials with outstanding thermal stability, high chemical inertness, low surface energy (resulting in hydrophobic and oleophobic properties), and unique optical and electrical characteristics. chemicalbook.commasterorganicchemistry.com These properties are harnessed in a wide array of applications, from high-performance fluoropolymers like Teflon and recyclable polymer architectures to advanced coatings and functional membranes. wikipedia.orggoogle.com In organic synthesis, the electron-withdrawing nature of fluoroalkyl groups influences the reactivity of the double bond, enabling a range of chemical transformations that are central to the production of pharmaceuticals and agrochemicals. masterorganicchemistry.com

Significance of 4,4,5,5,5-Pentafluoropent-1-ene as a Key Building Block and Monomer in Research

This compound is particularly significant due to its distinct molecular architecture: a reactive terminal alkene (CH₂=CH-) separated from a perfluoroethyl group (-CF₂CF₃) by a methylene (B1212753) bridge (-CH₂-). This structure makes it a highly valuable monomer for polymerization.

As a monomer, it can undergo radical polymerization or copolymerization with other olefins, such as ethylene (B1197577), to create partially fluorinated polyolefins. chemicalbook.comgoogle.com The resulting polymers are expected to exhibit a combination of desirable traits: the processability and flexibility of polyethylene (B3416737) with the enhanced thermal, chemical, and surface properties conferred by the pentafluoroethyl side chains. Research into such copolymers is driven by the goal of creating materials with precisely tunable characteristics for specialized applications. masterorganicchemistry.com

In synthetic chemistry, the terminal double bond serves as a versatile functional handle for a variety of addition reactions. For instance, reactions like hydroboration-oxidation can be used to introduce hydroxyl groups at the terminal position, converting the olefin into a fluorinated alcohol. masterorganicchemistry.comlibretexts.orgdoubtnut.com This transformation opens pathways to a broader range of fluorinated derivatives. The strong electron-withdrawing effect of the pentafluoroethyl group significantly influences the reactivity of the alkene, making it a subject of interest for mechanistic studies in organic reactions.

Below is a table of representative physical and chemical properties for a partially fluorinated alkene of this type, derived from data on analogous compounds.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₅H₅F₅ |

| Molecular Weight | 160.08 g/mol |

| Boiling Point | Estimated 35-45 °C |

| Key Structural Features | Terminal C=C bond, Pentafluoroethyl group |

| Primary Reactivity | Alkene addition reactions (e.g., polymerization, hydroboration, halogenation) |

Historical Development and Evolution of Research on Pentafluorinated Olefins

The study of fluorinated compounds dates back to the early 20th century, but the field expanded dramatically with the advent of new fluorinating agents and synthetic methodologies. masterorganicchemistry.com The initial development of perfluorocarbons set the stage for investigating molecules with partial fluorination. The synthesis of simple fluorinated olefins was a critical step, enabling the creation of the first fluoropolymers.

The historical synthesis of alkenes has relied on methods such as the dehydrohalogenation of alkyl halides and the dehydration of alcohols. google.comnih.govlibretexts.org For fluorinated olefins like this compound, synthetic routes are more specialized. A common strategy involves the addition of a perfluoroalkyl iodide (like pentafluoroethyl iodide) across the double bond of ethylene, followed by elimination of hydrogen iodide.

The evolution of polymerization techniques has also been crucial. Early radical polymerization of fluoro-olefins was often difficult to control. doubtnut.com The development of coordination polymerization catalysts, including the Nobel Prize-winning work on olefin metathesis, provided more sophisticated tools for controlling polymer architecture. wikipedia.org These advanced methods allow for the synthesis of well-defined copolymers incorporating fluorinated monomers, leading to materials with predictable properties.

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

Current research involving this compound and similar fluorinated olefins is focused on several key areas. A primary frontier is the development of advanced catalysts that can precisely control its polymerization and copolymerization. The goal is to synthesize block copolymers and other architectures with tailored distributions of fluorinated and non-fluorinated segments, thereby fine-tuning material properties like surface energy and mechanical strength. masterorganicchemistry.com

Another area of active investigation is the exploration of its utility in asymmetric synthesis, where the chiral centers could be introduced via reactions at the double bond, leading to enantiomerically pure fluorinated building blocks for life sciences applications.

Despite progress, significant challenges remain.

Synthetic Efficiency: Developing cost-effective and scalable synthetic routes to produce high-purity this compound is a persistent challenge. Many existing methods for creating partially fluorinated compounds suffer from drawbacks like the need for expensive reagents or low isomeric selectivity. libretexts.org

Polymerization Control: While modern polymerization methods offer greater control, achieving narrow molecular weight distributions and precise monomer sequencing in copolymers containing sterically demanding or electronically unique monomers like this one remains a complex task. doubtnut.com

Mechanistic Understanding: A deeper understanding of how the pentafluoroethyl group influences the reactivity of the alkene in various transformations, from polymerization to more subtle organic reactions, is needed to fully exploit its synthetic potential.

Addressing these challenges will be key to unlocking the full potential of this compound as a cornerstone molecule for the next generation of advanced materials and complex chemical entities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

135671-20-4 |

|---|---|

Molecular Formula |

C5H5F5 |

Molecular Weight |

160.08 g/mol |

IUPAC Name |

4,4,5,5,5-pentafluoropent-1-ene |

InChI |

InChI=1S/C5H5F5/c1-2-3-4(6,7)5(8,9)10/h2H,1,3H2 |

InChI Key |

GKPZANQOXYXTKV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4,4,5,5,5 Pentafluoropent 1 Ene

Established and Emerging Synthetic Routes for 4,4,5,5,5-Pentafluoropent-1-ene

Olefin Metathesis and Related Catalytic Approaches

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts. dtic.milchemnet.com This method is widely used for the synthesis of various alkenes. dtic.mil In a hypothetical cross-metathesis approach to this compound, a precursor containing the pentafluoropentyl group could be reacted with ethylene (B1197577) in the presence of a suitable metathesis catalyst. However, no specific examples of this reaction for the target molecule have been documented.

Dehydrohalogenation Strategies in Fluorinated Alkene Synthesis

Dehydrohalogenation is a common method for synthesizing alkenes by eliminating a hydrogen and a halogen atom from adjacent carbons of an alkyl halide, typically using a strong base. For instance, the dehydrohalogenation of various chloropentane isomers with alcoholic potassium hydroxide (B78521) yields different pentene isomers. orgsyn.org In the case of this compound, a potential precursor would be a halogenated pentafluoropentane, such as 1-chloro-4,4,5,5,5-pentafluoropentane or 1-iodo-4,4,5,5,5-pentafluoropentane. The elimination of hydrogen halide (HCl or HI) would lead to the desired product. Catalytic dehydrofluorination over metal oxide catalysts is another established method for producing fluorinated alkenes. researchgate.netgoogle.com

Transition Metal-Catalyzed Syntheses of Fluorinated Olefins

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. chemicalbook.com A plausible route to this compound could involve the coupling of a Grignard reagent, such as allylmagnesium bromide wikipedia.org, with a suitable pentafluoropentyl halide in the presence of a transition metal catalyst. Grignard reagents are organomagnesium halides that are highly reactive and can be used to form new carbon-carbon bonds. mnstate.edusigmaaldrich.comlibretexts.org

Other Specialized Chemical Transformations for Pentafluoropentene Scaffolds

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orgorganic-chemistry.org This reaction has been adapted for the synthesis of fluorinated olefins. dtic.milacs.orgnih.gov A hypothetical Wittig approach to this compound might involve the reaction of a pentafluoropentyl-substituted phosphonium ylide with formaldehyde.

Analysis of Precursor Compounds and Starting Materials in this compound Preparation

Based on the theoretical synthetic routes described above, several precursor compounds could be envisioned for the synthesis of this compound.

| Potential Precursor Compound | Corresponding Synthetic Route |

| Halogenated pentafluoropentanes (e.g., 1-chloro-4,4,5,5,5-pentafluoropentane, 1-iodo-4,4,5,5,5-pentafluoropentane) | Dehydrohalogenation |

| Pentafluoropentyl-containing alkene | Olefin Metathesis |

| Allyl halide and a pentafluoropentyl Grignard reagent | Transition Metal-Catalyzed Coupling |

| Pentafluoropentyl-substituted phosphonium ylide and formaldehyde | Wittig Reaction |

The availability of these precursors would be a critical factor in the feasibility of any proposed synthesis. For example, 1,1,1,2,2-pentafluoro-5-iodopentane (B3040049) is a known compound. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

Without specific, documented synthesis protocols for this compound, a discussion on the optimization of reaction conditions and yields remains purely speculative. In general, the optimization of any of the aforementioned synthetic routes would involve systematically varying parameters such as temperature, reaction time, catalyst loading, solvent, and reagent stoichiometry to maximize the yield and purity of the desired product. For instance, in olefin metathesis, the choice of catalyst and the removal of gaseous byproducts can significantly influence the reaction outcome. nih.gov In dehydrohalogenation reactions, the strength and concentration of the base are key variables.

Application of Green Chemistry Principles in the Synthesis of this compound

The environmental impact and sustainability of chemical manufacturing are of increasing importance. The principles of green chemistry provide a framework for evaluating and improving the "greenness" of a synthetic process. For the synthesis of this compound, a critical assessment of metrics such as atom economy and E-factor is essential.

Atom Economy: A fundamental concept in green chemistry, atom economy measures the efficiency of a reaction in converting reactants' atoms into the desired product. nih.gov An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. frontiersin.org

E-Factor: The E-factor (Environmental Factor) provides a measure of the waste generated in a chemical process, defined as the ratio of the mass of waste to the mass of the product. A lower E-factor signifies a more environmentally friendly process.

The choice of synthetic route significantly influences these green chemistry metrics. For instance, elimination reactions, while synthetically useful, often have lower atom economy due to the generation of stoichiometric byproducts.

Detailed Research Findings

While specific, detailed research findings on the green chemistry metrics for the synthesis of this compound are not extensively documented in publicly available literature, a theoretical analysis based on plausible synthetic routes can be conducted.

One potential synthetic route involves the dehydroiodination of 1,1,1,2,2-pentafluoro-5-iodopentane. This reaction, typically carried out using a base, would yield the desired this compound and a salt, along with water.

Another conceivable approach is the reaction of a pentafluoroethyl-containing Grignard reagent, such as pentafluoroethyl magnesium bromide, with an allyl halide like allyl bromide. This coupling reaction would form the carbon-carbon bond and generate a magnesium halide salt as a byproduct.

The following table provides a theoretical comparison of the atom economy for these two potential synthetic pathways.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Dehydroiodination | 1,1,1,2,2-Pentafluoro-5-iodopentane, Potassium Hydroxide | This compound | Potassium Iodide, Water | 69.4% |

| Grignard Reaction | Pentafluoroethyl Magnesium Bromide, Allyl Bromide | This compound | Magnesium Bromide | 56.2% |

Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.

Further research and process optimization would be necessary to develop a truly green and sustainable synthesis of this compound. This would involve exploring alternative, more atom-economical reactions, utilizing greener solvents, and developing efficient methods for catalyst and byproduct recovery and reuse.

Chemical Reactivity and Mechanistic Investigations of 4,4,5,5,5 Pentafluoropent 1 Ene

Polymerization and Copolymerization Chemistry of 4,4,5,5,5-Pentafluoropent-1-ene as a Monomer

The presence of a terminal double bond in this compound makes it a candidate for polymerization reactions. The electron-withdrawing nature of the pentafluoroethyl group significantly influences its reactivity in various polymerization methods.

Radical polymerization is a common method for polymerizing vinyl monomers. wikipedia.orgyoutube.com The process is typically initiated by the decomposition of a radical initiator to form free radicals. These radicals then add to the double bond of a monomer, creating a new radical that propagates the polymer chain. youtube.com The polymerization proceeds via initiation, propagation, and termination steps. youtube.comnih.gov

For fluorinated alkenes, the reactivity in radical polymerization can be influenced by the position and number of fluorine atoms. While many carbon-carbon double bond-containing monomers are suitable for radical polymerization, the specific conditions and outcomes for this compound are subject to detailed investigation. snu.ac.kr

The susceptibility of a monomer to anionic or cationic polymerization is largely determined by the electronic nature of the substituents on the double bond. Monomers with electron-withdrawing groups are generally good candidates for anionic polymerization, while those with electron-donating groups are more suited for cationic polymerization. snu.ac.kr

Anionic Polymerization: Given the strong electron-withdrawing effect of the pentafluoroethyl group in this compound, it is expected to be reactive towards anionic polymerization.

Cationic Polymerization: Cationic polymerization is initiated by electrophilic species and proceeds through a carbocationic propagating species. researchgate.net This method is effective for monomers that can stabilize the resulting positive charge. The electron-withdrawing nature of the fluoroalkyl group in this compound would likely destabilize a carbocation intermediate, making it a poor candidate for cationic polymerization under typical conditions. researchgate.netresearchgate.net

Stereoregular polymerization aims to control the stereochemistry of the repeating units in a polymer chain, leading to materials with specific properties. This is often achieved using coordination catalysts. The microstructure of a polymer, including tacticity (the stereochemical arrangement of adjacent chiral centers), significantly influences its physical and mechanical properties. While there is extensive research on controlling the microstructure of common polymers, specific studies on the stereoregular polymerization of this compound are not widely reported in the provided search results.

Copolymerization involves the polymerization of two or more different monomers. This technique allows for the synthesis of polymers with a wide range of properties, as the composition and sequence of the monomer units can be tailored. nih.gov The relative reactivity of the monomers in a copolymerization reaction is described by the reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other comonomer (r < 1).

Fluorinated monomers are often copolymerized with other monomers to impart desirable properties such as thermal stability, chemical resistance, and low surface energy. For instance, α-trifluoromethylstyrene has been copolymerized with styrene (B11656) using nitroxide-mediated radical polymerization. nih.gov Similarly, hexafluoropropylene is a common comonomer in the production of commercial fluoropolymers. mdpi.com The copolymerization of this compound with various monomers would be a viable strategy to create new materials with tailored properties. However, specific reactivity ratios for its copolymerization with diverse monomers require experimental determination.

Addition Reactions Involving the Olefinic Moiety of this compound

The carbon-carbon double bond in this compound is susceptible to various addition reactions.

Hydrohalogenation: This reaction involves the addition of a hydrogen halide (such as HCl, HBr, or HI) across the double bond of an alkene. masterorganicchemistry.compressbooks.pub The reaction typically proceeds via an electrophilic addition mechanism, where the hydrogen atom adds to one carbon of the double bond and the halogen to the other. pressbooks.pubyoutube.com According to Markovnikov's rule, the hydrogen atom generally adds to the carbon atom that already has more hydrogen atoms, leading to the formation of a more stable carbocation intermediate. masterorganicchemistry.com In the case of this compound, the addition of a hydrogen halide would be expected to yield a halogenated alkane. beilstein-journals.org The regioselectivity of this reaction would be influenced by the electronic effects of the pentafluoroethyl group.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex, most commonly platinum-based. wikipedia.org This process is a significant method for the synthesis of organosilicon compounds. wikipedia.org The reaction generally follows an anti-Markovnikov addition pattern, with the silicon atom attaching to the terminal carbon of a terminal alkene. wikipedia.org The hydrosilylation of this compound would be expected to yield a pentafluoropentylsilane derivative.

Cycloaddition Reactions (e.g., Diels-Alder, Ene reactions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, its electron-deficient nature, due to the pentafluoroethyl group, significantly influences its reactivity as a dienophile or enophile in these transformations.

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orglibretexts.org Consequently, this compound, with its strongly electron-withdrawing pentafluoroethyl substituent, is expected to be a reactive dienophile.

In a typical normal-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org The interaction involves the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org The pentafluoroethyl group lowers the LUMO energy of the alkene, facilitating the reaction with a suitable diene. While specific examples of Diels-Alder reactions involving this compound are not extensively documented in the provided search results, the general principles of cycloaddition chemistry suggest its potential as a substrate in such reactions. For instance, perfluorocyclopentadiene readily participates in Diels-Alder reactions as a diene. rsc.org

Ene Reaction:

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orginflibnet.ac.innih.gov This reaction results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org The reaction is facilitated by electron-withdrawing groups on the enophile. inflibnet.ac.in Given this, this compound is a potential candidate as an enophile.

The general mechanism of an ene reaction is concerted and involves a cyclic transition state. wikipedia.orginflibnet.ac.in Lewis acids can catalyze ene reactions, often leading to higher yields and selectivities at lower temperatures. wikipedia.orginflibnet.ac.in While direct studies on the ene reactions of this compound are not detailed in the search results, related transformations, such as aromatic ene reactions involving arynes, have been reported to proceed efficiently. nih.gov

Electrophilic and Nucleophilic Addition Patterns and Regioselectivity

The addition reactions of alkenes are a fundamental class of transformations. The electronic properties of the substituents on the double bond dictate the regioselectivity of these additions, which can be categorized as Markovnikov, anti-Markovnikov, or non-selective. masterorganicchemistry.com

Electrophilic Addition:

In electrophilic additions to unsymmetrical alkenes, the regioselectivity is typically governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. msu.edu This rule is rationalized by the formation of the more stable carbocation intermediate. libretexts.org Electron-donating groups on the double bond increase its reactivity towards electrophiles, while electron-withdrawing groups decrease it. msu.edu

For this compound, the strong electron-withdrawing nature of the pentafluoroethyl group deactivates the double bond towards electrophilic attack. This deactivation would likely make electrophilic additions, such as the addition of hydrogen halides, significantly slower compared to unfluorinated alkenes. The regioselectivity would be predicted to follow Markovnikov's rule, with the proton adding to the C1 carbon to form a secondary carbocation at C2. However, the strong inductive effect of the C4F5 group would destabilize this carbocation, potentially leading to slower reaction rates or alternative reaction pathways.

Nucleophilic Addition:

Nucleophilic addition to alkenes is less common than electrophilic addition because alkenes are electron-rich. However, the presence of strong electron-withdrawing groups can make the double bond susceptible to nucleophilic attack. This is a key feature of the reactivity of highly fluorinated alkenes.

In the case of this compound, the pentafluoroethyl group significantly polarizes the double bond, making the C2 carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity pattern is the basis for various functionalization strategies.

Functionalization and Derivatization Strategies for this compound

The unique reactivity of this compound allows for a variety of functionalization and derivatization strategies, primarily targeting the double bond.

Olefin Functionalization (e.g., Epoxidation, Dihydroxylation, Thiol-Ene Reactions)

Epoxidation:

Epoxidation is the process of forming an epoxide, a three-membered cyclic ether, from an alkene. This can be achieved using various reagents, such as peroxy acids or by a two-step process involving the formation of a halohydrin followed by intramolecular substitution with a base. msu.edu While specific protocols for the epoxidation of this compound are not detailed, the electron-deficient nature of the double bond might require harsher conditions or specific catalytic systems. google.com

Dihydroxylation:

Dihydroxylation involves the addition of two hydroxyl groups to a double bond, forming a vicinal diol or glycol. libretexts.org This can be achieved through either syn- or anti-addition pathways. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4). libretexts.orglibretexts.org Anti-dihydroxylation is typically achieved via the ring-opening of an epoxide. libretexts.org Given the electron-deficient nature of the alkene, catalytic methods, possibly involving transition metals, might be necessary for efficient dihydroxylation. organic-chemistry.org

Thiol-Ene Reactions:

The thiol-ene reaction is the addition of a thiol to an alkene to form a thioether. wikipedia.org This reaction can proceed via a radical mechanism, typically initiated by light or a radical initiator, or a Michael addition mechanism. wikipedia.org The radical-mediated thiol-ene reaction is particularly effective and often follows an anti-Markovnikov addition pattern. wikipedia.org This "click" chemistry reaction is known for its high yields, stereoselectivity, and rapid rates. wikipedia.org

For this compound, the thiol-ene reaction would be expected to proceed readily, especially under radical conditions. The addition of a thiol, such as 4,4,5,5,5-pentafluoropentane-1-thiol, would lead to the formation of a fluorinated thioether. nih.gov The regioselectivity would favor the addition of the thiyl radical to the less substituted C1 carbon, followed by hydrogen abstraction from the thiol to yield the anti-Markovnikov product. Intramolecular thiol-ene reactions are also a powerful tool for the synthesis of sulfur-containing heterocycles. nih.gov

Cross-Coupling and Other Metal-Catalyzed Transformations Involving this compound

Metal-catalyzed reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds. While specific cross-coupling reactions involving this compound as a coupling partner are not explicitly detailed in the provided search results, its structure suggests potential applications in various metal-catalyzed transformations. For instance, nickel-catalyzed cross-coupling reactions are known to be effective for a range of substrates. nih.gov

Hydroalkylation of alkenes is an alternative to traditional cross-coupling reactions. nih.gov Furthermore, the presence of the double bond allows for potential participation in reactions like metathesis or other transformations catalyzed by transition metals.

Influence of the Pentafluoroalkyl Group on Electronic Structure and Reactivity

The pentafluoroethyl group (C2F5) is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a profound influence on the electronic structure and reactivity of this compound.

The inductive effect of the C2F5 group significantly polarizes the C=C double bond, making the terminal carbon (C1) more electron-rich and the internal carbon (C2) more electron-poor. This polarization governs the regioselectivity of addition reactions. The electron-withdrawing nature of the substituent also lowers the energy of the LUMO of the alkene, making it a better electron acceptor in reactions like the Diels-Alder reaction. organic-chemistry.orgtutorchase.com

Furthermore, the C-F bonds are strong, and the perfluoroalkyl group is sterically demanding, which can influence the accessibility of the double bond and the stability of reaction intermediates. The presence of the pentafluoroalkyl group can also impact the stability of adjacent carbocations, generally destabilizing them through its inductive effect. libretexts.org

Advanced Mechanistic Studies using Isotopic Labeling and Reaction Kinetics

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced techniques such as isotopic labeling and reaction kinetics can be employed.

Isotopic Labeling:

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13. nih.govresearchgate.net By tracing the position of the isotope in the products, the mechanism of a reaction can be elucidated. For example, in the ene reaction, deuterium labeling of the allylic position could confirm the 1,5-hydrogen shift mechanism. wikipedia.org Similarly, labeling studies can provide insights into rearrangement processes and the fate of specific atoms during a reaction. nih.gov

Reaction Kinetics:

Studying the rate of a reaction as a function of reactant concentrations, temperature, and catalysts provides valuable information about the reaction mechanism, including the rate-determining step and the composition of the transition state. For cycloaddition reactions, kinetic studies can help distinguish between concerted and stepwise mechanisms. libretexts.orgyoutube.comyoutube.com For instance, the activation parameters (enthalpy and entropy of activation) derived from temperature-dependent kinetic studies can support a concerted mechanism for the Diels-Alder reaction.

While specific kinetic or isotopic labeling studies on this compound were not found in the search results, such investigations would be crucial for a comprehensive understanding of its chemical behavior.

Advanced Spectroscopic and Computational Characterization of 4,4,5,5,5 Pentafluoropent 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of fluorinated organic molecules, offering unparalleled insight into their complex structures and dynamic behaviors. azom.commsu.edu

Advanced 1H, 13C, and 19F NMR Techniques for Complex Fluorinated Systems

The presence of fluorine atoms in 4,4,5,5,5-Pentafluoropent-1-ene significantly influences the NMR spectra. 1H, 13C, and 19F are the key nuclei for the analysis of this compound. azom.com

1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the vinyl and methylene (B1212753) groups. The chemical shifts are influenced by the proximity of the electron-withdrawing pentafluoroethyl group. docbrown.infochemistrysteps.com

13C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The signals for carbons bonded to fluorine will be split due to C-F coupling. nih.gov

19F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, 19F NMR is a highly sensitive and informative technique for studying fluorinated compounds. organicchemistrydata.org The spectrum will show signals for the CF2 and CF3 groups, with their chemical shifts and coupling patterns providing crucial structural information. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| 1H | |||

| H-1 (a,b) | 4.9-5.1 | Doublet of doublets | J(H-1a, H-2), J(H-1b, H-2), J(H-1a, H-1b) |

| H-2 | 5.7-5.9 | Multiplet | J(H-2, H-1a), J(H-2, H-1b), J(H-2, H-3) |

| H-3 | 2.3-2.5 | Multiplet | J(H-3, H-2), J(H-3, F-4) |

| 13C | |||

| C-1 | ~115 | Triplet | 2J(C-1, H-1a), 2J(C-1, H-1b) |

| C-2 | ~135 | Doublet | 1J(C-2, H-2) |

| C-3 | ~35 | Triplet of triplets | 1J(C-3, H-3), 2J(C-3, F-4) |

| C-4 | ~118 | Triplet of quartets | 1J(C-4, F-4), 2J(C-4, F-5) |

| C-5 | ~125 | Quartet of triplets | 1J(C-5, F-5), 2J(C-5, F-4) |

| 19F | |||

| F-4 | -110 to -120 | Quartet | 3J(F-4, F-5) |

| F-5 | -80 to -90 | Triplet | 3J(F-4, F-5) |

Note: The predicted values are based on typical ranges for similar fluorinated alkenes and are for illustrative purposes. Actual experimental values may vary.

2D NMR and Coupling Constant Analysis for Conformational Insights

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals unequivocally. sci-hub.se

COSY: A 1H-1H COSY spectrum would show correlations between coupled protons, for instance, between the vinylic protons (H-1, H-2) and between the allylic protons (H-3) and the vinylic proton (H-2).

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the 13C signals.

Coupling Constants (J-coupling): The magnitude of the coupling constants (J) provides valuable information about the dihedral angles between coupled nuclei, which is essential for determining the preferred conformation of the molecule. organicchemistrydata.orglibretexts.org The Karplus relationship describes the correlation between three-bond coupling constants (3J) and the dihedral angle. miamioh.edu Analysis of 3J(H,H) and 3J(H,F) coupling constants can elucidate the conformational preferences around the C2-C3 and C3-C4 bonds. github.io

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Studies

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing a "molecular fingerprint" of this compound. tsijournals.comnih.gov

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the C=C double bond stretching vibration (around 1640-1680 cm-1), C-H stretching vibrations of the vinyl and alkyl groups (around 2900-3100 cm-1), and strong absorptions in the 1100-1300 cm-1 region corresponding to the C-F stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly sensitive to the non-polar C=C bond, which should give a strong Raman signal. The symmetric C-F stretching modes will also be Raman active. researchgate.net

Conformational changes in the molecule can lead to shifts in the vibrational frequencies, making these techniques useful for studying the conformational landscape of this compound and its derivatives.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity (IR) | Intensity (Raman) |

| C-H stretch (vinyl) | 3050 - 3100 | Medium | Medium |

| C-H stretch (alkyl) | 2850 - 2950 | Medium | Medium |

| C=C stretch | 1640 - 1680 | Medium | Strong |

| C-F stretch (CF2, CF3) | 1100 - 1300 | Strong | Medium-Weak |

| C-H bend | 890 - 990 | Strong | Weak |

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Product Identification

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact mass of this compound and its reaction products, which allows for the unambiguous determination of their elemental composition. researchgate.netnih.govfrontiersin.org Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to generate ions for mass analysis. researchgate.net The fragmentation pattern observed in the mass spectrum provides valuable structural information and can be used to elucidate reaction mechanisms by identifying intermediates and final products. nih.govresearchgate.net For instance, the loss of characteristic fragments such as HF, CF3, or C2F5 can be diagnostic for the presence of the pentafluoroethyl group.

X-ray Diffraction Studies of Crystalline this compound Derivatives

While this compound is a liquid at room temperature, its crystalline derivatives can be studied using single-crystal X-ray diffraction. researchgate.net This technique provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. mdpi.com The resulting crystal structure can reveal detailed information about intermolecular interactions, such as van der Waals forces and potential C-H···F hydrogen bonds, which govern the packing of the molecules in the crystal lattice.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental data. wikipedia.orgesqc.orgnih.gov DFT methods can be used to:

Predict Molecular Geometries: Optimized geometries of different conformers of this compound can be calculated to determine their relative stabilities. nih.gov

Calculate Spectroscopic Properties: NMR chemical shifts and coupling constants, as well as vibrational frequencies (IR and Raman), can be calculated and compared with experimental data to aid in spectral assignment. lboro.ac.ukrsc.org

Analyze Electronic Structure: DFT provides insights into the electronic structure, including the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. nih.govntu.edu.tw This information is crucial for understanding the molecule's reactivity. For example, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

By combining these advanced spectroscopic and computational methods, a comprehensive understanding of the structure, dynamics, and reactivity of this compound and its derivatives can be achieved.

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Modeling

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The presence of the electron-withdrawing pentafluoroethyl group () at the C4 position of the pentene chain is expected to significantly lower the energy of both the HOMO and LUMO of this compound compared to non-fluorinated pentene. The HOMO, primarily located on the C1=C2 double bond, will be less electron-rich, making the alkene less susceptible to electrophilic attack than typical alkenes. Conversely, the lowered LUMO energy will make it a better acceptor of electrons, potentially enhancing its reactivity towards nucleophiles or in cycloaddition reactions where it acts as the electrophilic component.

Reaction pathway modeling for reactions such as electrophilic addition or cycloadditions would involve calculating the energies of the transition states for different possible pathways. For instance, in an electrophilic addition, the regioselectivity (Markovnikov vs. anti-Markovnikov) would be assessed by comparing the stability of the carbocation intermediates formed. The strong inductive effect of the pentafluoroethyl group would likely destabilize a carbocation at the C2 position, potentially favoring anti-Markovnikov addition products.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -11.5 | Primarily located on the π-system of the C=C double bond. Its energy influences nucleophilicity. |

| LUMO | -0.8 | Primarily located on the π*-system of the C=C double bond. Its energy influences electrophilicity. |

| HOMO-LUMO Gap | 10.7 | The energy difference, indicating the kinetic stability and the energy of the lowest electronic transition. |

Note: These values are hypothetical and would require specific quantum chemical calculations (e.g., using Density Functional Theory, DFT) for accurate determination.

Energy Minimization, Conformational Analysis, and Steric Interactions

The rotational barrier around the C2-C3 and C3-C4 single bonds in this compound gives rise to various conformers. Computational methods, such as molecular mechanics or more accurate ab initio and DFT methods, can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them.

The bulky and highly electronegative pentafluoroethyl group will play a dominant role in determining the conformational preferences. Steric hindrance between the vinyl group and the pentafluoroethyl group will lead to specific low-energy conformations where these groups are positioned to minimize repulsive interactions. Gauche interactions involving the fluorine atoms will also be a significant factor. Energy minimization calculations would systematically explore the potential energy surface by rotating the dihedral angles of the molecule to locate the global and local energy minima.

Table 2: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Steric Interaction |

| Anti | ~180° | 0.0 | Minimized steric repulsion between vinyl and C2F5 groups. |

| Gauche | ~60° | 1.5 | Increased steric interaction between vinyl and C2F5 groups. |

| Eclipsed | ~0° | > 5.0 | High energy due to maximal steric and torsional strain. |

Note: These are illustrative values. Actual energy differences would be quantified through computational modeling.

Transition State Modeling and Activation Energy Calculations

Transition state theory is used to calculate the rate of a chemical reaction. By modeling the transition state—the highest energy point along the reaction coordinate—we can determine the activation energy (), which is a critical factor in reaction kinetics.

For a reaction involving this compound, such as its hydroboration-oxidation, computational modeling can elucidate the mechanism and predict the stereoselectivity. The transition state for the addition of borane (B79455) across the double bond would be located and its structure and energy calculated. The presence of the pentafluoroethyl group would likely influence the facial selectivity of the borane attack due to steric hindrance, favoring addition to the less hindered face of the double bond.

The activation energy for a given reaction pathway is calculated as the difference in energy between the transition state and the reactants. Comparing the activation energies for different possible reaction channels allows for the prediction of the major product.

Table 3: Illustrative Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |

| Electrophilic Addition of HBr (Markovnikov) | 25 | Higher activation energy due to destabilized carbocation intermediate. |

| Electrophilic Addition of HBr (Anti-Markovnikov) | 20 | Lower activation energy, suggesting this pathway may be kinetically favored. |

| [4+2] Cycloaddition with Butadiene | 30 | Moderate activation energy, suggesting the reaction may require elevated temperatures. |

Note: These activation energies are hypothetical examples and would need to be determined through detailed quantum mechanical calculations for specific reactions.

Applications of 4,4,5,5,5 Pentafluoropent 1 Ene in Advanced Materials Science and Organic Synthesis

Building Block in the Synthesis of Complex Fluorinated Organic Molecules

Use in the Design of Novel Fluorinated Scaffolds for Academic Research

The synthesis of novel fluorinated scaffolds is a significant area of academic research, driven by the unique physicochemical properties that fluorine atoms bestow upon organic molecules. These properties, including increased thermal stability, metabolic resistance, and altered electronic characteristics, make fluorinated compounds highly desirable in medicinal chemistry, materials science, and agrochemistry. 4,4,5,5,5-Pentafluoropent-1-ene serves as a versatile starting material for the construction of such scaffolds.

One common approach involves leveraging the reactivity of the double bond in this compound through various addition and cycloaddition reactions. For instance, its participation in cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts, allows for the introduction of the pentafluoropentenyl moiety into a wide range of molecular architectures. This strategy has been employed to create complex fluorinated molecules with potential applications in drug discovery and development. beilstein-journals.org

Furthermore, the terminal alkene functionality of this compound can be readily transformed into other functional groups, providing a handle for further synthetic manipulations. For example, epoxidation of the double bond followed by ring-opening reactions can lead to the formation of fluorinated diols and other oxygen-containing scaffolds. These structures are of interest for the development of new polymers and as chiral building blocks in asymmetric synthesis.

The strategic placement of the pentafluoroethyl group in the resulting scaffolds often leads to compounds with unique conformational preferences and electronic properties. Researchers have utilized this to design molecules with specific biological activities or material properties. The high electronegativity of the fluorine atoms can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and self-assembly processes.

A summary of representative transformations of this compound to generate novel fluorinated scaffolds is presented in the table below.

| Starting Material | Reagent(s) | Catalyst | Product Scaffold Type | Potential Applications |

| This compound | Alkene | Grubbs Catalyst | Fluorinated Alkenes | Polymers, Bioactive Molecules |

| This compound | m-CPBA | - | Fluorinated Epoxides | Chiral Building Blocks, Polymers |

| This compound | Dienes | - | Fluorinated Cycloadducts | Complex Molecule Synthesis |

Role in Catalyst Development, Ligand Design, and Reaction Engineering

The unique electronic and steric properties of the pentafluoroethyl group make this compound an attractive component in the design of specialized ligands for catalysis. The incorporation of this fluorinated moiety into a ligand scaffold can significantly influence the activity, selectivity, and stability of the corresponding metal complexes.

Ligand Design: The terminal double bond of this compound provides a versatile anchor for the synthesis of a variety of ligand types. For instance, it can be hydroformylated and subsequently modified to produce phosphine ligands bearing the pentafluoropentyl chain. The strong electron-withdrawing nature of the pentafluoroethyl group can modulate the electronic properties of the donor atom (e.g., phosphorus or nitrogen), thereby affecting the catalytic activity of the metal center to which it is coordinated. This has been explored in the context of transition metal-catalyzed cross-coupling and hydrogenation reactions.

Moreover, the steric bulk of the pentafluoropentyl group can be exploited to create specific ligand architectures that control the coordination environment around a metal center. This steric influence can be crucial for achieving high levels of enantioselectivity in asymmetric catalysis.

Catalyst Development: Metal complexes featuring ligands derived from this compound have been investigated as catalysts in various organic transformations. The enhanced thermal and chemical stability often imparted by the fluorinated ponytail can lead to more robust and recyclable catalysts. For example, fluorinated ligands can enhance the solubility of a catalyst in fluorinated solvents, enabling biphasic catalysis, which simplifies product separation and catalyst recovery.

Reaction Engineering: From a reaction engineering perspective, the use of catalysts with fluorinated ligands derived from this compound can offer advantages in reactor design and operation. The potential for catalyst recycling through fluorous phase separation can lead to more sustainable and cost-effective chemical processes. Furthermore, the altered reactivity and selectivity of these catalysts can impact reaction kinetics and pathway selection, requiring careful consideration in the design and optimization of chemical reactors. The principles of chemical reaction engineering are essential for scaling up these catalytic systems from the laboratory to an industrial setting, ensuring efficient and safe operation. madar-ju.com

The table below summarizes the key aspects of this compound's role in this field.

| Area | Contribution of this compound | Impact on Catalysis and Reaction Engineering |

| Ligand Design | Introduction of electron-withdrawing and sterically demanding pentafluoropentyl groups. | Modulation of catalyst activity and selectivity. |

| Catalyst Development | Creation of thermally and chemically robust metal complexes. | Enhanced catalyst lifetime and recyclability. |

| Reaction Engineering | Facilitation of biphasic catalysis through fluorous solubility. | Simplified product separation and process intensification. |

Environmental Fate and Mechanistic Degradation Pathways of 4,4,5,5,5 Pentafluoropent 1 Ene

Atmospheric Chemistry and Photolytic Degradation Mechanisms of Fluorinated Olefins

The primary degradation pathway for fluorinated olefins such as 4,4,5,5,5-Pentafluoropent-1-ene in the atmosphere is through reactions with photochemically generated oxidants. The dominant of these is the hydroxyl radical (•OH), often referred to as the "detergent" of the troposphere. nih.gov The presence of a double bond in the structure of this compound makes it susceptible to addition reactions with •OH radicals. This initial reaction is typically the rate-determining step for the atmospheric lifetime of the compound.

The reaction of •OH radicals with alkenes proceeds via electrophilic addition to the carbon-carbon double bond, forming a fluorinated alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). Subsequent reactions of the peroxy radical with nitric oxide (NO) or other radical species lead to the formation of alkoxy radicals (RO•). These alkoxy radicals can then undergo further degradation through C-C bond cleavage or reaction with other atmospheric constituents.

A significant concern with the atmospheric degradation of many hydrofluoroolefins is the formation of persistent and mobile breakdown products. norden.org For this compound, the degradation cascade is expected to lead to the formation of smaller, oxygenated fluorinated compounds. One of the key degradation products of many HFOs is trifluoroacetic acid (TFA), a highly water-soluble and persistent substance that can accumulate in aquatic environments. norden.orgrefindustry.com Recent studies have also indicated that some HFOs can partially decompose into fluoroform (CHF₃), a potent greenhouse gas with a long atmospheric lifetime. refindustry.com

The photolytic degradation, or direct breakdown by sunlight, of this compound is generally considered to be a minor pathway compared to radical-initiated oxidation. The C-F and C-C bonds are typically too strong to be broken by the wavelengths of sunlight that penetrate the lower atmosphere.

Table 1: Illustrative Atmospheric Lifetimes and Global Warming Potentials (GWPs) of Selected Fluorinated Olefins

| Compound | Atmospheric Lifetime | 100-year GWP | Primary Degradation Initiator |

| HFO-1234yf | ~11 days | <1 | •OH radical |

| HFC-134a | ~14 years | 1430 | •OH radical |

| This compound | Estimated to be short (days to weeks) | Expected to be low | •OH radical (predicted) |

Note: Data for this compound is estimated based on the behavior of structurally similar HFOs due to the lack of specific experimental data.

Aquatic Environmental Transformations and Hydrolytic Stability Studies

Once released into the environment, this compound may partition into aquatic systems. Its behavior in water is governed by its solubility, volatility, and susceptibility to hydrolysis. Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water.

For many fluorinated organic compounds, hydrolysis is not a significant degradation pathway under typical environmental pH and temperature conditions. The C-F bond is highly resistant to cleavage by water. While the double bond in this compound could potentially undergo hydration, this process is generally slow for unactivated alkenes in the absence of enzymatic catalysis. Therefore, it is anticipated that this compound would exhibit considerable hydrolytic stability.

Studies on other fluorinated compounds have shown them to be hydrolytically stable, with half-lives of years or even longer. This persistence in the aquatic environment means that other removal processes, such as volatilization to the atmosphere or transport to sediments, may be more significant.

Biodegradation Studies and Microbial Interactions: Mechanistic Insights

The biodegradation of highly fluorinated compounds like this compound presents a significant challenge for microorganisms. The high strength of the C-F bond and the electron-withdrawing nature of fluorine atoms make these molecules recalcitrant to enzymatic attack. nih.gov

Microbial degradation of organic compounds typically involves initial activation by enzymes such as oxygenases or dehalogenases. However, the direct enzymatic cleavage of a C-F bond is a difficult biochemical reaction. mdpi.com Research on the biodegradation of polyfluorinated compounds suggests that metabolic activation often needs to occur at a part of the molecule adjacent to the fluorinated carbon. mdpi.com

For this compound, the presence of a double bond could theoretically serve as a site for initial enzymatic attack. Microorganisms could potentially epoxidize the double bond or carry out other transformations. However, the presence of the highly fluorinated tail of the molecule is likely to hinder enzymatic activity. Even if initial transformation occurs, the subsequent breakdown of the fluorinated portion of the molecule is expected to be very slow.

There are very few examples of microorganisms capable of efficiently degrading highly fluorinated compounds. nih.gov The biodegradation of less-fluorinated compounds can be complex, sometimes leading to the formation of stable, perfluorinated metabolites. nih.gov Given the structure of this compound, it is plausible that if any biodegradation occurs, it would be a slow process and might lead to the accumulation of persistent fluorinated intermediates.

Modeling of Environmental Persistence and Transformation Pathways for Fluorinated Compounds

These models can also help to identify potential accumulation compartments. For degradation products like TFA, which are highly water-soluble and persistent, models can predict their transport and accumulation in aquatic systems. refindustry.com The use of such models is crucial for a proactive approach to environmental risk assessment for new and existing chemicals. miljodirektoratet.no

Future Directions and Emerging Research Avenues for 4,4,5,5,5 Pentafluoropent 1 Ene Research

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of green chemistry principles is a major driver in modern synthetic chemistry. For 4,4,5,5,5-pentafluoropent-1-ene, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign and atom-economical. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of atoms from reactants that are incorporated into the final product. dur.ac.uktechlifesci.comyoutube.comacs.org

Current synthetic strategies for fluorinated alkenes often involve multi-step processes that may use hazardous reagents and generate significant waste. Emerging methodologies that could be applied to the synthesis of this compound include:

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.orgtechnologynetworks.com Future research could explore the photocatalytic hydrofluoroalkylation of suitable precursors to generate the 4,4,5,5,5-pentafluoropentyl moiety. acs.org These methods often utilize readily available and inexpensive catalysts and can proceed at room temperature, reducing the energy consumption of the synthesis. acs.org

Catalytic Cross-Coupling Reactions: The development of novel catalytic systems for cross-coupling reactions presents another avenue for the efficient synthesis of this compound. mdpi.com For instance, methods like Suzuki-Miyaura or Sonogashira cross-coupling reactions, which are known for their high efficiency and functional group tolerance, could be adapted. mdpi.com

Direct C-H Functionalization: Research into the direct functionalization of C-H bonds offers a highly atom-economical route to complex molecules. Future methodologies could focus on the direct introduction of the pentafluoroethyl group or the vinyl group onto a suitable hydrocarbon backbone, minimizing the need for pre-functionalized starting materials. wikipedia.org

| Methodology | Potential Advantages | Potential Challenges |

| Photocatalysis | Mild reaction conditions, high selectivity, use of sustainable energy sources. acs.orgtechnologynetworks.com | Catalyst stability and recovery, scalability of reactions. |

| Catalytic Cross-Coupling | High yields, broad substrate scope, good functional group tolerance. mdpi.com | Cost of precious metal catalysts, removal of metal residues from the product. |

| Direct C-H Functionalization | High atom economy, reduced number of synthetic steps, use of simple starting materials. wikipedia.org | Regioselectivity and chemoselectivity control, harsh reaction conditions in some cases. |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of the adjacent double bond in this compound. This opens the door to exploring reactivity patterns that are not typically observed in non-fluorinated alkenes.

Future research in this area will likely focus on:

Radical-Mediated Reactions: The terminal double bond of this compound is a prime candidate for radical addition reactions. organic-chemistry.org The electrophilicity of perfluoroalkyl radicals makes them highly reactive towards electron-rich and electron-deficient alkenes. chinesechemsoc.org Research could focus on the radical-initiated addition of various functional groups across the double bond, leading to a diverse array of novel fluorinated compounds. nih.govresearchgate.net This could include the addition of hydrides, and nitrogen-, carbon-, and phosphorus-centered radicals. organic-chemistry.org

Transition Metal-Mediated Transformations: The interaction of the fluorinated alkene with transition metals can lead to unique catalytic cycles and product outcomes. bohrium.com For instance, rhodium-mediated activation and borylation of fluorinated olefins have been reported, suggesting that similar transformations could be developed for this compound to introduce valuable boronic ester functionalities. bohrium.com

Fluoride (B91410) Ion-Induced Reactions: The addition of a fluoride ion to the double bond could generate a long-lived fluorocarbanion. dur.ac.uk The stability and subsequent reactivity of this intermediate could be explored to develop new synthetic methodologies for creating complex fluorinated molecules. dur.ac.uk

Rational Design of Advanced Materials with Tunable Properties Derived from this compound

The presence of the pentafluoroethyl group imparts unique properties to molecules, including high thermal and chemical stability, hydrophobicity, and oleophobicity. nih.gov These properties can be harnessed in the design of advanced materials. This compound, with its polymerizable double bond, is an ideal monomer for the creation of novel fluoropolymers.

Future research will likely concentrate on:

Side-Chain Fluorinated Polymers: The polymerization of this compound would lead to the formation of side-chain fluorinated polymers (SCFPs). mdpi.com These polymers consist of a non-fluorinated backbone with fluorinated side chains. mdpi.comresearchgate.net By copolymerizing this compound with other functional monomers, it is possible to fine-tune the properties of the resulting polymer, such as its solubility, surface energy, and thermal stability. nih.govresearchgate.net

Fluorinated Coatings: The unique surface properties of fluorinated polymers make them excellent candidates for creating water- and oil-repellent coatings. acs.org Polymers derived from this compound could be used to develop advanced coatings for a variety of substrates, offering enhanced durability and performance. nih.govacs.org

Fluorinated Block Copolymers: The synthesis of block copolymers containing a this compound-derived segment could lead to materials with unique self-assembly properties. These materials could find applications in areas such as drug delivery and nanotechnology. Research suggests that the placement of the fluorinated moiety in the polymer backbone can significantly influence properties like PFOA sorption. aimlic.com

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymer | High thermal stability, low surface energy, chemical inertness. mdpi.com | High-performance elastomers, chemically resistant seals. |

| Copolymer (with non-fluorinated monomers) | Tunable hydrophobicity/oleophobicity, controlled refractive index, enhanced processability. nih.govresearchgate.net | Advanced coatings, optical films, membranes for separation processes. |

| Block Copolymer | Self-assembly into well-defined nanostructures, unique interfacial properties. aimlic.com | Nanolithography, drug delivery vehicles, smart materials. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. researchgate.netyoutube.com These powerful computational tools can accelerate the discovery and development of new molecules and materials by predicting reaction outcomes and identifying promising candidates from vast chemical spaces. mdpi.comrsc.orgnih.gov

For this compound, the integration of AI and ML could lead to significant advances in several areas:

Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. rsc.orgnih.gov This can be used to guide the development of new synthetic routes to this compound and to predict its reactivity in various chemical transformations. microsoft.com

Discovery of Novel Materials: AI algorithms can be used to screen virtual libraries of polymers derived from this compound to identify materials with desired properties. youtube.comyoutube.comresearchgate.net This "in silico" approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. mdpi.com

Mechanism Elucidation: Computational chemistry, often coupled with machine learning, can be used to investigate the mechanisms of reactions involving this compound at a molecular level. researchgate.netresearchgate.netmontclair.eduresearchgate.net This can provide valuable insights into the factors that control reactivity and selectivity, enabling the rational design of more efficient and selective reactions.

Interdisciplinary Research Incorporating this compound into Novel Scientific Domains

The unique properties of fluorinated compounds make them valuable tools in a variety of scientific disciplines beyond traditional chemistry. nih.govbohrium.comtandfonline.comnih.govacs.org The incorporation of the 4,4,5,5,5-pentafluoropentyl group into molecules of interest in other fields could lead to exciting new discoveries and applications.

Future interdisciplinary research could explore:

Medicinal Chemistry and Drug Discovery: The introduction of fluorine atoms into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity. nih.govbohrium.comtandfonline.comnih.govacs.org this compound can serve as a building block for the synthesis of novel fluorinated molecules with potential therapeutic applications. nih.govbohrium.comtandfonline.comnih.govacs.org The lipophilicity of organofluorine molecules is a critical parameter in drug design, and predictive models are being developed to estimate this property. nih.gov

Chemical Biology: Fluorinated molecules can be used as probes to study biological systems. The unique spectroscopic signature of fluorine (¹⁹F NMR) allows for the non-invasive monitoring of these probes in complex biological environments. Derivatives of this compound could be designed as ¹⁹F NMR probes for studying protein-ligand interactions or cellular processes.

Agrochemicals: The incorporation of fluorine is a common strategy in the design of modern pesticides and herbicides. The 4,4,5,5,5-pentafluoropentyl group could be incorporated into new agrochemical candidates to enhance their efficacy and environmental stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4,5,5,5-pentafluoropent-1-ene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of fluorinated alkenes typically involves catalytic fluorination or dehydrohalogenation. For analogous compounds like ethyl 4,4,5,5,5-pentafluoropent-2-enoate, reactions are conducted under inert atmospheres (N₂ or Ar) using Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance regioselectivity . Optimization includes controlling solvent polarity (e.g., CH₂Cl₂) and reaction temperature (room temperature to 60°C). Yield improvements are achieved via stoichiometric adjustments of fluorinating agents (e.g., Selectfluor®) and purification by fractional distillation or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Structural confirmation requires multinuclear NMR (¹H, ¹³C, and ¹⁹F) to identify fluorine environments and alkene geometry. For example, ¹⁹F NMR distinguishes between equivalent and non-equivalent fluorine atoms, while ¹H NMR reveals coupling patterns (e.g., vicinal coupling in alkenes). Mass spectrometry (EI or ESI-MS) provides molecular ion peaks and fragmentation patterns. IR spectroscopy confirms functional groups (e.g., C=C stretching at ~1650 cm⁻¹). These methods are validated against synthesized fluorinated esters and phthalocyanines in prior studies .

Advanced Research Questions

Q. What factors influence the regioselectivity of hydrogermylation reactions involving fluorinated acetylenic esters, and how do these insights apply to analogous alkenes?

- Methodological Answer : Regioselectivity in hydrogermylation of fluorinated alkynes (e.g., ethyl 4,4,5,5,5-pentafluoropent-2-ynoate) is governed by catalyst bulkiness and electronic effects. Bulky ligands (e.g., Ph₃GeH) favor cis-addition (>90% yield), while less bulky catalysts (e.g., Bu₃GeH) reduce stereoselectivity . For alkenes like this compound, similar principles apply: electron-withdrawing fluorine atoms direct nucleophilic attacks to β-positions. Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals and charge distribution .

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions, and what experimental validations are required?

- Methodological Answer : Density functional theory (DFT) calculations assess frontier orbital energies (HOMO/LUMO) to predict diene/dienophile compatibility. For fluorinated alkenes, electron-deficient dienophiles (e.g., maleic anhydride) exhibit enhanced reactivity due to lowered LUMO energies. Experimental validation involves kinetic studies (e.g., monitoring reaction rates via UV-Vis or NMR) and isolating cycloadducts for X-ray crystallography. Comparative data from NIST’s thermochemical databases ensure accuracy in computational predictions .

Q. What role does this compound play in the synthesis of fluorinated phthalocyanines, and how does its structure affect material properties?

- Methodological Answer : As a precursor, fluorinated alkenes are functionalized into phthalonitrile derivatives (e.g., 4-[(4,4,5,5,5-pentafluoropentyl)oxy]phthalonitrile) for cyclotetramerization into phthalocyanines. Fluorine substituents enhance thermal stability (TGA analysis shows decomposition >300°C) and optical properties (e.g., red-shifted Q-bands in UV-Vis). These materials are characterized via MALDI-TOF-MS and cyclic voltammetry to confirm electronic effects .

Q. How do solvent polarity and temperature affect the stability of this compound during storage and reactions?

- Methodological Answer : Stability studies on similar fluorinated alkenes (e.g., 3,3,4,4,4-pentafluorobut-1-ene) show degradation via radical pathways in polar solvents (e.g., DMSO). Storage in non-polar solvents (hexane or toluene) at -20°C under argon minimizes decomposition. Accelerated aging tests (e.g., 40°C for 72 hours) coupled with GC-MS monitoring quantify degradation products like HF and oligomers .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported regioselectivity for fluorinated alkene reactions under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from differences in catalyst steric bulk or solvent polarity. For example, AlCl₃-catalyzed hydrogermylation of ethyl 4,4,5,5,5-pentafluoropent-2-ynoate yields >90% cis-product, while Bu₃GeH reduces selectivity to ~70% . Systematic studies using controlled variables (catalyst, solvent, temperature) and kinetic isotope effects (KIE) clarify mechanistic pathways. Cross-referencing with crystallographic data (CCDC) validates structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.